molecular formula C9H12N4 B8536112 3-Isopropylpyrazolo[1,5-a]pyrimidin-2-amine

3-Isopropylpyrazolo[1,5-a]pyrimidin-2-amine

Cat. No. B8536112
M. Wt: 176.22 g/mol
InChI Key: IROOJKCJIJVFLY-UHFFFAOYSA-N
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Patent
US08609669B2

Procedure details

Acetic acid (0.038 mL, 0.67 mmol) was added to a solution of 3-dimethylaminoacrylaldehyde (624 mg, 4.43 mmol) and the product from Example 112B (414 mg, 2.95 mmol) in ethanol (9 mL), and the reaction mixture was heated at 80° C. for 4 hours, then concentrated under vacuum to a dark oil. The residue was purified by flash chromatography (silica gel eluted with hexanes-EtOAc 50:50-0:100) to provide the title compound as a yellow solid. MS (ESI) m/z 177 (M+H)+.
Quantity
0.038 mL
Type
reactant
Reaction Step One
Quantity
624 mg
Type
reactant
Reaction Step One
Quantity
414 mg
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.CN(C)[CH:7]=[CH:8][CH:9]=O.[CH:12]([C:15]1[C:16]([NH2:21])=[N:17][NH:18][C:19]=1[NH2:20])([CH3:14])[CH3:13]>C(O)C>[CH:12]([C:15]1[C:16]([NH2:21])=[N:17][N:18]2[CH:9]=[CH:8][CH:7]=[N:20][C:19]=12)([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
0.038 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
624 mg
Type
reactant
Smiles
CN(C=CC=O)C
Step Two
Name
Quantity
414 mg
Type
reactant
Smiles
C(C)(C)C=1C(=NNC1N)N
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to a dark oil
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel eluted with hexanes-EtOAc 50:50-0:100)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C(=NN2C1N=CC=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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